molecular formula C88H64Br4O8Rh2 B2459672 Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) CAS No. 1345974-63-1

Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)

Cat. No.: B2459672
CAS No.: 1345974-63-1
M. Wt: 1774.899
InChI Key: AUKMNKVXIVVWIG-MSZWWGBCSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/q;;;;2*+2/p-4/t4*22-;;/m1111../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKMNKVXIVVWIG-MSZWWGBCSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].C1[C@@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)[O-].[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H64Br4O8Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1774.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345974-63-1
Record name Tetrakis[(S)-(+)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor in the presence of a catalyst.

    Substitution with Bromophenyl and Diphenyl Groups: The bromophenyl and diphenyl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution.

    Coordination with Rhodium: The final step involves the coordination of the synthesized cyclopropane derivative with a rhodium salt. This coordination is typically achieved through a ligand exchange reaction, where the rhodium ion replaces a less stable ligand on the cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Asymmetric Synthesis

Rh2(S-BTPCP)4 is primarily utilized as a chiral catalyst for asymmetric synthesis. It facilitates the formation of cyclopropanes from diazo compounds and alkenes, providing high enantioselectivity. This reaction is crucial for creating chiral centers in organic molecules, which are essential in pharmaceuticals and agrochemicals.

Reaction Mechanisms

The catalytic mechanism typically involves:

  • Formation of a Rhodium-Carbene Intermediate : The diazo compound reacts with the dirhodium complex to generate a rhodium-carbene species.
  • Cyclopropanation : This intermediate then undergoes cyclopropanation with alkenes, leading to the formation of cyclopropane derivatives with defined stereochemistry.

Synthesis of Bicyclic Structures

The compound has also been employed in the asymmetric synthesis of bicyclo[1.1.0]butane derivatives through rhodium-catalyzed decomposition of diazo compounds. This application is notable for its ability to create complex bicyclic frameworks that are challenging to synthesize using traditional methods.

Enantioselective Reactions

Rh2(S-BTPCP)4 has been shown to catalyze various enantioselective reactions beyond cyclopropanation:

  • [4+3] Cycloaddition Reactions : The compound facilitates cycloaddition between vinyldiazoacetates and dienes, producing complex cyclic structures with high stereoselectivity.
  • Formation of Chiral Alcohols and Amines : It can also be used in reactions that yield chiral alcohols and amines, further expanding its utility in synthetic organic chemistry.

Case Study 1: Cyclopropanation of Aryl Diazoacetates

In a study conducted by Qin et al., Rh2(S-BTPCP)4 was employed to achieve high yields and enantioselectivities in the cyclopropanation of aryl diazoacetates with alkenes. The results demonstrated that varying the substituents on the aryl ring significantly influenced both the yield and selectivity of the reaction, showcasing the compound's versatility as a catalyst .

Case Study 2: Bicyclo[1.1.0]butane Synthesis

Research published in Chemical Communications highlighted the use of Rh2(S-BTPCP)4 for synthesizing bicyclo[1.1.0]butanes from diazo compounds under mild conditions. The study reported that this method provided an efficient route to these complex structures with excellent enantiomeric excess, emphasizing the effectiveness of this catalyst in creating challenging bicyclic frameworks .

Mechanism of Action

The mechanism of action of Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) involves its interaction with molecular targets such as DNA and proteins. The rhodium ion can coordinate with nucleophilic sites on these biomolecules, leading to the formation of stable complexes. These interactions can disrupt the normal function of the biomolecules, resulting in cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Dirhodium(II) Complexes

The following table summarizes key structural, electronic, and catalytic differences between the target compound and analogous dirhodium catalysts:

Compound Ligand Structure Key Features Catalytic Performance References
Rh₂(S-BTPCP)₄
(Target Compound)
(S)-1-(4-Bromophenyl)-2,2-diphenylcyclopropanecarboxylate - Bromophenyl group enhances electronic effects.
- High D₂ symmetry.
- Cyclopropanation : >90% ee.
- C–H Functionalization : 85–95% ee .
Rh₂(R-BTPCP)₄
(Enantiomeric Pair)
(R)-1-(4-Bromophenyl)-2,2-diphenylcyclopropanecarboxylate - Mirror-image configuration.
- Similar steric profile.
- Inverse enantioselectivity compared to S-form.
- Comparable reaction rates .
Rh₂(S-DOSP)₄
(Tetrakis[N-(p-dodecylphenylsulfonyl)prolinato])
N-(p-Dodecylphenylsulfonyl)prolinate - Long alkyl chains improve solubility in nonpolar solvents. - Cyclopropanation : 80–92% ee.
- Limited efficiency in C–H activation .
Rh₂(S-PTAD)₄
(Tetrakis[(1-adamantyl)-(N-phthalimido)acetato])
(1-Adamantyl)-(N-phthalimido)acetate - Bulky adamantyl groups increase steric hindrance. - [2,3] Sigmatropic Rearrangements : 58% ee.
- Moderate substrate scope .
Rh₂(S-PTPA)₄
(Tetrakis[N-phthaloyl-(S)-phenylalaninate])
N-Phthaloyl-(S)-phenylalaninate - Phthalimide groups enhance π-π interactions. - Sigmatropic Rearrangements : 62:38 product ratio (5a:6a) .
Key Comparative Insights :

Enantioselectivity :

  • The target compound (Rh₂(S-BTPCP)₄) outperforms Rh₂(S-PTAD)₄ and Rh₂(S-PTPA)₄ in enantioselectivity (>90% ee vs. 58–62% ee) due to its rigid, bromine-tuned ligand architecture .
  • Rh₂(S-DOSP)₄, while effective in cyclopropanation, lacks the electronic modulation required for high ee in C–H functionalization .

Substrate Scope: Rh₂(S-BTPCP)₄ excels in reactions involving bulky substrates (e.g., n-pentane or trichloroethyl diazoacetates), where steric matching between ligand and substrate is critical .

Solubility and Stability :

  • Rh₂(S-DOSP)₄’s dodecyl chains improve solubility in hydrocarbon solvents, whereas Rh₂(S-BTPCP)₄ requires polar aprotic solvents (e.g., DCM) .
  • The bromophenyl groups in Rh₂(S-BTPCP)₄ confer higher thermal stability compared to Rh₂(S-PTAD)₄, which decomposes above 80°C .

Mechanistic Pathways :

  • Rh₂(S-BTPCP)₄ operates via a "chiral pocket" mechanism, where the cyclopropane ring directs substrate orientation .
  • Rh₂(S-PTPA)₄ and Rh₂(S-PTAD)₄ rely on dissociative ylide formation, leading to lower stereocontrol .

Research Findings and Data Tables

Table 1: Enantioselectivity in Cyclopropanation
Substrate Rh₂(S-BTPCP)₄ (ee) Rh₂(R-BTPCP)₄ (ee) Rh₂(S-DOSP)₄ (ee) Rh₂(S-PTAD)₄ (ee)
Ethyl phenyldiazoacetate 94% 93% (opposite) 88% 62%
Styryldiazoacetate 91% 90% (opposite) 85% 55%
Trichloroethyl diazoacetate 95% 94% (opposite) N/A N/A

Data compiled from .

Table 2: Reaction Yields in Tandem C–H Functionalization/Cope Rearrangement
Catalyst Yield (%) Diastereoselectivity (dr)
Rh₂(S-BTPCP)₄ 82 19:1
Rh₂(S-DOSP)₄ 65 8:1
Rh₂(S-PTAD)₄ 48 3:1

Data from .

Biological Activity

Tetrakis[(S)-[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)], commonly referred to as Rh₂(S-BTPCP)₄, is a chiral dirhodium complex that has garnered attention in the field of organic synthesis due to its unique catalytic properties. This article discusses the biological activity of this compound, focusing on its applications in catalysis, particularly in enantioselective reactions.

  • Molecular Formula : C₈₈H₆₄Br₄O₈Rh₂
  • Molecular Weight : 1774.87 g/mol
  • CAS Number : 1345974-63-1

This compound is characterized by its rhodium center coordinated to four chiral carboxylate ligands, which significantly influence its reactivity and selectivity in various chemical reactions.

Enantioselective Synthesis

Rh₂(S-BTPCP)₄ is primarily utilized as a catalyst for enantioselective cyclopropanation and C-H functionalization reactions. These reactions are critical in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.

  • Cyclopropanation Reactions :
    • The compound has been shown to facilitate the formation of cyclopropanes from diazo compounds and olefins with high enantioselectivity. For instance, it has been employed in the reaction of aryl diazoacetates with styryl compounds, yielding bicyclic products with significant stereochemical control .
  • C-H Functionalization :
    • Recent studies have demonstrated that Rh₂(S-BTPCP)₄ can catalyze the functionalization of non-activated tertiary C-H bonds. This represents a significant advancement in organic synthesis, allowing for direct modifications of hydrocarbons without prior activation .

Study 1: Enantioselective Cyclopropanation

In a study published in Organic Letters, researchers reported the use of Rh₂(S-BTPCP)₄ for the enantioselective synthesis of 2-arylbicyclo[1.1.0]butane carboxylates. The catalyst was found to provide high yields and enantioselectivities (up to 95% ee) under mild reaction conditions, showcasing its effectiveness and versatility in synthetic applications .

Reaction TypeYield (%)Enantioselectivity (%)
Cyclopropanation8592
C-H Functionalization7890

Study 2: Tandem Reactions

Another significant application involves tandem cyclopropanation/Cope rearrangements using Rh₂(S-BTPCP)₄ as a catalyst. This method allows for the efficient synthesis of complex molecular architectures from simple precursors, demonstrating the compound's utility in multi-step synthetic pathways .

The catalytic mechanism typically involves the formation of a rhodium-carbene intermediate from diazo compounds, which subsequently undergoes insertion into alkenes or direct functionalization of C-H bonds. The chirality imparted by the (S)-BTPCP ligands plays a crucial role in determining the stereochemical outcome of these reactions.

Q & A

Q. What synthetic routes are reported for the preparation of this rhodium complex, and how can its stereochemical purity be ensured?

Q. What are the primary catalytic applications of this complex in organic synthesis?

Dirhodium(II) carboxylates are widely used in asymmetric cyclopropanation and C–H functionalization. The 4-bromophenyl substituent may enhance electron-withdrawing effects, stabilizing transition states in enantioselective reactions. Kinetic studies in highlight Rh catalysts' role in parahydrogen-induced polarization (PHIP), suggesting potential for hyperpolarized NMR applications.

Advanced Research Questions

Q. How do electronic and steric modifications of the cyclopropanecarboxylate ligand influence catalytic activity and enantioselectivity?

Ligand screening (e.g., substituting bromophenyl with electron-donating groups) can alter dirhodium(II)'s redox potential and substrate affinity. Kinetic studies in demonstrate that electron-donating ligands (e.g., dicyclohexylphosphino) enhance PHIP efficiency by lowering activation barriers. Computational modeling (DFT) is recommended to map steric effects on enantioselectivity.

Q. What mechanistic insights explain this complex’s performance in hyperpolarization techniques like PHIP?

The dirhodium(II) core facilitates parahydrogen activation via side-arm hydrogenation. Hyperpolarization efficiency correlates with ligand-induced electron density changes at the Rh center, as shown in . Advanced NMR techniques (e.g., dissolution DNP) can quantify signal enhancement (e.g., 13C signal-to-noise ratios improved by >100×).

Q. How can kinetic inconsistencies in catalytic cycles be resolved for this complex?

Contradictions in turnover frequency (TOF) or enantiomeric excess (ee) may arise from competing reaction pathways or ligand lability. Use stopped-flow IR spectroscopy to monitor intermediate formation. Compare with Rh–NHC complexes in , where ligand stability is critical for hydro-silylation efficiency.

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported catalytic activity across studies?

  • Control experiments : Replicate conditions (solvent, temperature, substrate ratio) from conflicting studies (e.g., vs. ).
  • In-situ characterization : Operando XAS (X-ray absorption spectroscopy) can track Rh oxidation states during catalysis.
  • Statistical validation : Apply multivariate analysis (e.g., multilinear regression as in ) to isolate variables affecting activity.

Methodological Recommendations

Q. What strategies optimize ligand screening for dirhodium(II) complexes in asymmetric catalysis?

  • Combinatorial libraries : Synthesize ligand derivatives with systematic substituent variations (e.g., bromo vs. trifluoromethyl groups).
  • High-throughput screening : Use robotic platforms to test enantioselectivity in model reactions (e.g., cyclopropanation of styrene).
  • Crystallographic databases : Cross-reference CCDC entries (e.g., ) to predict ligand-Rh coordination modes.

Safety and Handling

Q. What safety protocols are critical when handling this complex?

While direct safety data for this compound are limited, analogous dirhodium complexes require:

  • PPE : Gloves (nitrile), goggles, and fume hoods to avoid inhalation (GHS H335 ).
  • Waste disposal : Neutralize with aqueous chelators (e.g., EDTA) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.